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molecular formula C7H6F3NS2 B3045565 Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]- CAS No. 109993-23-9

Thiazole, 2-[(3,4,4-trifluoro-3-butenyl)thio]-

Cat. No. B3045565
M. Wt: 225.3 g/mol
InChI Key: ZPTRFECGKAVAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07385093B2

Procedure details

3 g (14.9 mmol) of 3,4,4-trifluoro-3-butenyl dithiocarbamate in 15 ml of glacial acetic acid are admixed with 2.3 g (15.1 mmol) of chloroacetaldehyde diethyl acetal and 40 mg of p-toluenesulphonic acid monohydrate. The mixture is stirred at 95° C. for 1.5 h and, after cooling to room temperature, is then concentrated by evaporation under reduced pressure. The evaporation residue is taken up in dichloromethane and washed with 1 N sodium hydroxide solution, and the organic phase is removed, dried over Na2SO4 and concentrated by evaporation under reduced pressure. 2.8 g (81.5% of theory; purity by GC/MS: 97.7 area %) of an oil are obtained.
Name
3,4,4-trifluoro-3-butenyl dithiocarbamate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[S:11])([S:3][CH2:4][CH2:5][C:6]([F:10])=[C:7]([F:9])[F:8])[NH2:2].[CH2:12](OC(OCC)CCl)[CH3:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[F:10][C:6](=[C:7]([F:9])[F:8])[CH2:5][CH2:4][S:3][C:1]1[S:11][CH:12]=[CH:13][N:2]=1 |f:2.3|

Inputs

Step One
Name
3,4,4-trifluoro-3-butenyl dithiocarbamate
Quantity
3 g
Type
reactant
Smiles
C(N)(SCCC(=C(F)F)F)=S
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)OC(CCl)OCC
Step Three
Name
Quantity
40 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 95° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated by evaporation under reduced pressure
WASH
Type
WASH
Details
washed with 1 N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
2.8 g (81.5% of theory; purity by GC/MS: 97.7 area %) of an oil are obtained

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
FC(CCSC=1SC=CN1)=C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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